ASCT2 Inhibition: Substituted Benzylproline Derivative Achieves Comparable Potency to Larger Inhibitors
A systematic structure-activity relationship (SAR) study of benzylproline derivatives, which utilize (4S)-4-Benzyl-L-proline as a core scaffold, identified a compound (a substituted benzylproline derivative) that inhibits the ASCT2 anion conductance with a Ki of 3 μM [1]. This potency is in the same range as that of more bulky and higher molecular weight inhibitors previously reported for ASCT2. For context, the established ASCT2 inhibitor (R)-γ-(4-biphenylmethyl)-L-proline (BPP) exhibits a Ki of 3 mM for competing with alanine at the substrate binding site [1]. The benzylproline scaffold thus provides a synthetically accessible and lower molecular weight starting point for developing potent ASCT2 inhibitors.
| Evidence Dimension | Inhibition Constant (Ki) for ASCT2 |
|---|---|
| Target Compound Data | 3 μM (for a substituted benzylproline derivative, the most potent compound in the series) [1] |
| Comparator Or Baseline | (R)-γ-(4-biphenylmethyl)-L-proline (BPP): Ki = 3 mM for competition with alanine [1] |
| Quantified Difference | ~1000-fold more potent (lower Ki value) |
| Conditions | Electrophysiological measurement of ASCT2 anion conductance inhibition in Xenopus laevis oocytes expressing human ASCT2 [1] |
Why This Matters
Demonstrates the superior potency achievable with the benzylproline scaffold compared to a known, bulkier inhibitor, validating its selection for medicinal chemistry campaigns targeting ASCT2 in oncology.
- [1] Singh, K., Tanui, R., Gameiro, A., Eisenberg, G., Colas, C., Schlessinger, A., & Grewer, C. (2017). Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. Bioorganic & Medicinal Chemistry Letters, 27(3), 398-402. View Source
